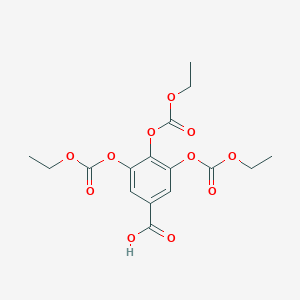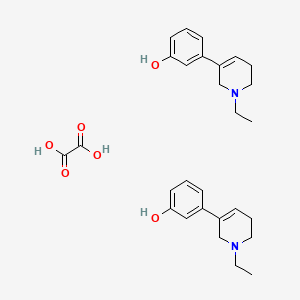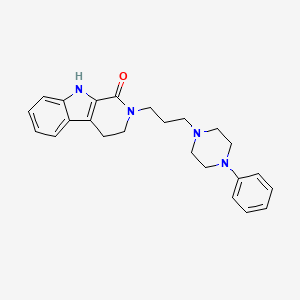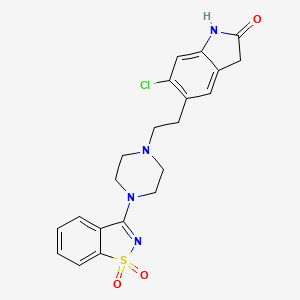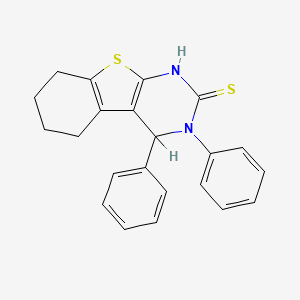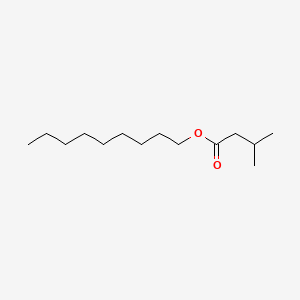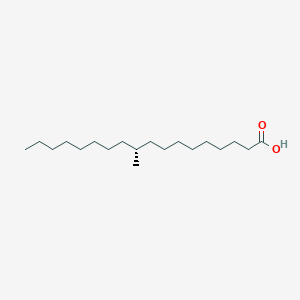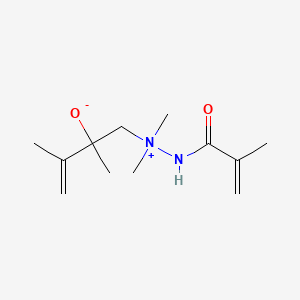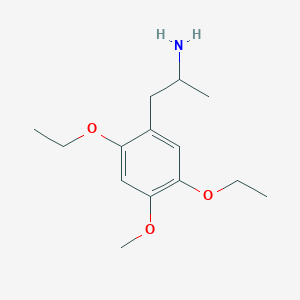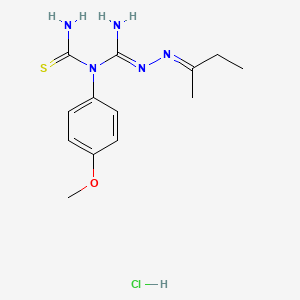
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl is a complex organic compound that belongs to the class of hydrazinecarboximidamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The hydrochloride (HCl) form of this compound enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-methoxyphenylhydrazine with an appropriate isocyanate to form the hydrazinecarboximidamide core. Subsequent reactions with aminothioxomethyl derivatives and 1-methylpropylidene intermediates under controlled conditions lead to the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structure allows it to bind to these targets, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydrazinecarboximidamides and related derivatives, such as:
- N-(4-Methoxyphenyl)-N’-(1-methylpropylidene)hydrazinecarboximidamide
- N-(Aminothioxomethyl)-N’-(4-methoxyphenyl)hydrazinecarboximidamide
Uniqueness
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its solubility in water as a hydrochloride salt further enhances its applicability in various fields.
Propriétés
Numéro CAS |
126281-59-2 |
|---|---|
Formule moléculaire |
C13H20ClN5OS |
Poids moléculaire |
329.85 g/mol |
Nom IUPAC |
1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-methoxyphenyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-4-9(2)16-17-12(14)18(13(15)20)10-5-7-11(19-3)8-6-10;/h5-8H,4H2,1-3H3,(H2,14,17)(H2,15,20);1H/b16-9+; |
Clé InChI |
GETVSOBWYQIIGM-QOVZSLTQSA-N |
SMILES isomérique |
CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)OC)C(=S)N)/C.Cl |
SMILES canonique |
CCC(=NN=C(N)N(C1=CC=C(C=C1)OC)C(=S)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


